
2-Methylimidazole hydrochloride
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Overview
Description
2-Methylimidazole hydrochloride (C₄H₆N₂·HCl, CAS 693-98-1) is a heterocyclic organic compound derived from imidazole, featuring a methyl group at the 2-position of the imidazole ring and a hydrochloride salt form. It is widely utilized in coordination chemistry, catalysis, and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) like zeolitic imidazolate frameworks (ZIFs) due to its structural versatility . The compound exhibits tetrahedral coordination with transition metals (e.g., Zn²⁺), forming stable complexes characterized by hydrogen bonding and weak intermolecular interactions .
Scientific Research Applications
Pharmaceutical Applications
1.1. Antibiotic Production
2-Methylimidazole hydrochloride serves as a precursor in the synthesis of nitroimidazole antibiotics, which are effective against anaerobic bacteria and protozoan infections. Notable antibiotics derived from this compound include:
- Metronidazole
- Tinidazole
- Secnidazole
These antibiotics are widely used in treating infections such as trichomoniasis and bacterial vaginosis .
1.2. Cancer Research
Research has indicated that 2-methylimidazole can induce tumor formation in laboratory animals, specifically thyroid and liver tumors in rats and mice . This property has led to investigations into its potential role in cancer research, where it may be used to understand tumorigenesis mechanisms.
Material Science Applications
2.1. Curing Agent for Epoxy Resins
This compound is utilized as a curing agent and accelerator for epoxy resins. Its ability to enhance the thermal properties of cured products makes it valuable in industries requiring durable materials, such as electronics and construction .
Application | Description |
---|---|
Curing Agent | Enhances thermal stability of epoxy resins |
Accelerator | Speeds up the curing process in resin formulations |
2.2. Polymerization Catalyst
In polymer chemistry, this compound functions as a catalyst for the polymerization of various monomers, leading to the development of advanced materials with specific properties tailored for applications in coatings and adhesives .
Analytical Chemistry Applications
3.1. Detection of Carcinogenic Compounds
The compound has been employed in analytical methods to detect harmful substances such as 4-methylimidazole during the production of caramel colorings in food products. Advanced techniques like capillary electrophoresis have been developed to separate and quantify these compounds efficiently .
Analytical Method | Target Compound | Detection Limit |
---|---|---|
Capillary Electrophoresis | 2-Methylimidazole | 0.22 mg/L |
Gas Chromatography | 4-Methylimidazole | 0.16 mg/L |
Case Study 1: Carcinogenicity Studies
A two-year study on F344/N rats revealed that exposure to varying concentrations of 2-methylimidazole resulted in significant increases in thyroid follicular-cell adenomas and carcinomas, highlighting its potential carcinogenic effects . This data is crucial for regulatory assessments regarding its safe use.
Case Study 2: Epoxy Resin Development
In an industrial application, researchers developed a new epoxy resin formulation utilizing 2-methylimidazole as a curing agent, resulting in materials with enhanced mechanical properties and thermal resistance compared to traditional formulations .
Safety Considerations
Despite its wide applications, this compound poses certain health risks, including skin irritation and potential carcinogenic effects observed in animal studies . Proper handling protocols must be established to mitigate exposure risks.
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-methylimidazole hydrochloride be accurately characterized, and what experimental parameters are critical for reliable X-ray diffraction analysis?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include:
- Orthorhombic lattice geometry : Space group P2₁2₁2₁ with lattice constants a = 5.9957(12) Å, b = 8.1574(16) Å, c = 9.7010(19) Å, and volume V = 474.47(16) ų .
- Hydrogen bonding analysis : N–H···N interactions form infinite chains (C(4) motif) with dihedral angles of ~76.9° between adjacent chains. Planarity deviations of non-hydrogen atoms should be <0.006 Å for structural fidelity .
Q. What are the optimal conditions for synthesizing this compound, and how can purity be verified post-synthesis?
- Methodological Answer : Synthesis typically involves refluxing stoichiometric amounts of 2-methylimidazole with HCl in methanol or ethanol. Purity verification methods include:
- Elemental analysis (C, H, N content) and FT-IR spectroscopy to confirm absence of unreacted precursors.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles (e.g., stability up to 550°C in ZIF frameworks) .
Advanced Research Questions
Q. How does this compound function as a ligand in zeolitic imidazolate frameworks (ZIFs), and what factors influence framework stability under varying environmental conditions?
- Methodological Answer :
- Coordination chemistry : Zn²⁺ or Co²⁺ ions bind to 2-methylimidazole’s N atoms, forming tetrahedral nodes (e.g., ZIF-8 and ZIF-67). Stability factors include:
- Hydrophobic modification : Polydopamine coatings enhance water stability (e.g., ZIF-8 retains structure after 24 hrs in humid CO₂) .
- pH sensitivity : Acidic conditions (HCl) dissolve ZIFs, while neutral/alkaline conditions preserve framework integrity .
- Table 1 : Stability comparison of ZIFs under different conditions:
Condition | ZIF-8 Stability | ZIF-67 Stability |
---|---|---|
100°C in water | Partial collapse | Stable |
1M NaOH (24 hrs) | Stable | Degraded |
Q. What methodological approaches are recommended for analyzing the inhibitory effects of this compound on enzymatic activities like urease?
- Methodological Answer :
- Kinetic assays : Monitor urea hydrolysis via pH-stat titration or spectrophotometric detection of NH₃.
- Dose-response studies : At 30 mM 2-methylimidazole, urease activity decreases by ~70%, with clock time increasing from 1000–3500 s .
- Competitive inhibition modeling : Use ordinary differential equations (ODEs) to integrate equilibria (e.g., R1–R7 reactions) and validate against experimental lag phases .
Q. How can computational models (e.g., DFT) predict the vibrational and electronic properties of this compound, and how do these compare with experimental data?
- Methodological Answer :
- DFT parameters : B3LYP, B3PW91, or M06L functionals with LANL2DZ basis set.
- Key outputs :
- Vibrational modes : Match experimental FT-IR peaks (e.g., N–H stretch at ~3400 cm⁻¹) .
- Electronic transitions : HOMO-LUMO gaps (~5.2 eV) correlate with UV-Vis absorption spectra .
Q. What strategies resolve contradictions in reported solubility data of CO₂ in aqueous this compound solutions under varying temperatures and concentrations?
- Methodological Answer :
- Pseudo-chemical reaction modeling : Use Cubic-Plus-Association (CPA) equation of state to account for CO₂-2-methylimidazole interactions.
- Experimental validation : At 30°C and 1 bar, CO₂ solubility increases from 0.05 to 0.12 mol/kg as 2-methylimidazole concentration rises from 1M to 4M .
Q. Data Contradiction Analysis
- CO₂ Solubility Discrepancies : Variations arise from neglecting temperature-dependent protonation equilibria. Solution: Use pH-corrected activity coefficients in thermodynamic models .
- Enzymatic Inhibition Variability : Differences in buffer ionic strength affect ligand-enzyme binding. Standardize Tris-HCl buffers (pH 7.4, 0.1M) for reproducibility .
Comparison with Similar Compounds
Structural and Crystallographic Differences
2-Methylimidazole hydrochloride vs. Imidazole and N-Substituted Derivatives
- Hydrogen Bonding: Unlike 1-methylimidazole (N-alkylated), 2-methylimidazole retains an N–H bond, enabling stronger hydrogen bonding (N–H⋅⋅⋅Cl) in its Zn(II) complexes, which stabilize 3D crystal structures . In contrast, N-alkylated derivatives (e.g., 1-methylimidazole) lack N–H donors, reducing hydrogen-bonding capacity .
- Crystal Disorder : The 2-methyl group introduces steric hindrance, leading to structural disorder in Zn(II) halide complexes (e.g., [ZnCl₂(2-MeIm)₂]), unlike ordered imidazole analogs .
Table 1: Structural Properties of Imidazole Derivatives in Zn(II) Complexes
Compound | Hydrogen Bond Donors | Crystal Disorder | Coordination Geometry | Key Interactions |
---|---|---|---|---|
2-Methylimidazole | N–H present | Yes | Tetrahedral | N–H⋅⋅⋅Cl, π⋅⋅⋅π stacking |
Imidazole | N–H present | No | Tetrahedral | Strong N–H⋅⋅⋅X (X=Cl, Br, I) |
1-Methylimidazole | N–H absent | No | Tetrahedral | Weak van der Waals only |
Catalytic Activity
The position of the methyl group critically affects catalytic performance:
- In a transformation reaction, 2-methylimidazole showed 37% conversion , significantly lower than imidazole (86%) and 1-methylimidazole (66%). The 2-methyl group blocks the nitrogen lone pair, reducing activation efficiency .
- DMAP (4-dimethylaminopyridine), with a similar sp² nitrogen, outperforms 2-methylimidazole, highlighting the importance of unhindered active sites .
Properties
Molecular Formula |
C4H7ClN2 |
---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
YZPNFYQRPJKWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.Cl |
Synonyms |
2-methylimidazole 2-methylimidazole hydrochloride 2-methylimidazole, silver (1+) salt Zn(2-methylimidazole)2 |
Origin of Product |
United States |
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